molecular formula C9H14N2O B6153871 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol CAS No. 2228896-95-3

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol

Cat. No. B6153871
CAS RN: 2228896-95-3
M. Wt: 166.2
InChI Key:
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Description

1-(1-ethyl-1H-pyrazol-3-yl)methylcyclopropan-1-ol, also known as EPMCP, is a cyclopropane derivative with a pyrazole ring. It has been extensively studied due to its versatile properties and potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The synthesis of EPMCP has been explored in various ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has a wide range of applications in scientific research. It has been used as an inhibitor of various enzymes, including phosphodiesterases, acetylcholinesterase, and cyclooxygenase. It has also been used to study the structure and function of proteins, as well as to study the biochemical pathways of signal transduction. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has been used to study the mechanism of action of drugs and to develop new drugs.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is not fully understood. However, it is believed that the pyrazole ring of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol binds to the active sites of enzymes, which prevents the enzymes from performing their normal functions. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has been shown to interact with proteins, which may affect the structure and function of the proteins.
Biochemical and Physiological Effects
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including phosphodiesterases, acetylcholinesterase, and cyclooxygenase. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has been shown to interact with proteins, which may affect the structure and function of the proteins. Furthermore, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol in laboratory experiments is its low cost and easy availability. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol in laboratory experiments. For example, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is not very soluble in water, which can make it difficult to dissolve in aqueous solutions. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol can be toxic if ingested in large amounts.

Future Directions

The potential applications of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol are vast and varied. One of the most promising future directions for 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol is its use as an anti-inflammatory agent. In addition, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol could be used to develop new drugs and to study the mechanism of action of existing drugs. Furthermore, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol could be used to study the biochemical pathways of signal transduction and to develop new inhibitors of enzymes. Finally, 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol could be used to study the structure and function of proteins and to develop new drugs targeting specific proteins.

Synthesis Methods

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol can be synthesized in a variety of ways. One of the most common methods is the reaction of ethyl cyanoacetate with 1-ethyl-1H-pyrazole-3-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 70-90°C for 3-4 hours. The reaction produces a mixture of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol and 1-ethyl-1H-pyrazole-3-carboxylic acid, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol involves the reaction of 1-ethyl-3-(hydroxymethyl)pyrazole with cyclopropanecarboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "1-ethyl-3-hydroxymethylpyrazole", "cyclopropanecarboxaldehyde", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-ethyl-3-hydroxymethylpyrazole to a reaction flask", "Add cyclopropanecarboxaldehyde to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2228896-95-3

Product Name

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol

Molecular Formula

C9H14N2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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